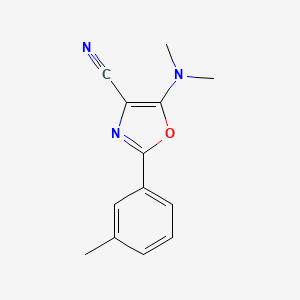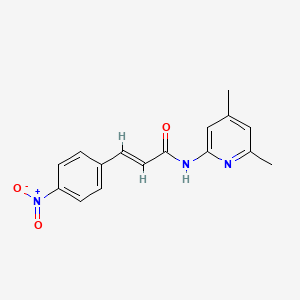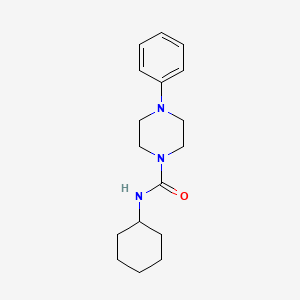![molecular formula C18H17FN2O3 B5814950 4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B5814950.png)
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound with the molecular formula C18H18N2O3. It is a member of the benzene-1,3-diol family, characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a pyrazole ring and a fluorophenoxy group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have diverse biological activities and are used in various therapeutic applications.
Diphenylethers: These compounds contain two benzene rings linked by an ether group and have similar chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-3-11-8-14(16(23)9-15(11)22)17-18(10(2)20-21-17)24-13-6-4-12(19)5-7-13/h4-9,22-23H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCPLLLGCFDXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B5814896.png)
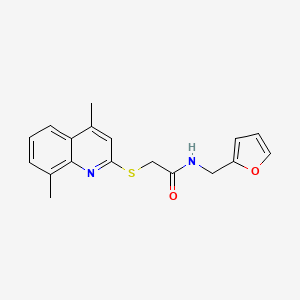
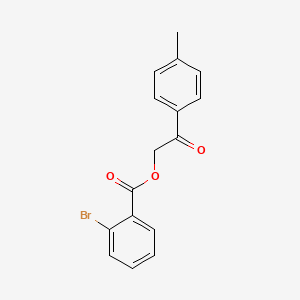
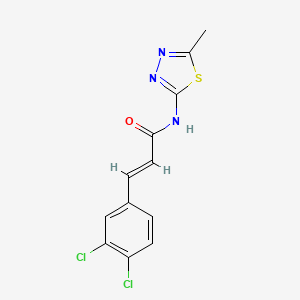
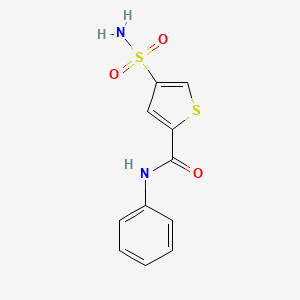
![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)

